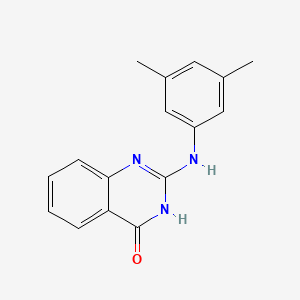

2-(3,5-dimethylanilino)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-7-11(2)9-12(8-10)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDOTJMIOGCMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321757 | |

| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477887-10-8 | |

| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis of 4(3H)-Quinazolinones

Anthranilic Acid-Based Routes

The majority of 4(3H)-quinazolinone syntheses begin with anthranilic acid. Acylation with acyl chlorides (e.g., butyryl chloride) forms N-acylanthranilic acids, which undergo cyclization in acetic anhydride to yield benzoxazin-4-ones. Subsequent oxygen replacement with amines (e.g., aniline) generates 3-substituted quinazolinones. For example:

$$

\text{Anthranilic acid} \xrightarrow{\text{Butyryl chloride}} N\text{-Butyrylanthranilic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{Benzoxazinone} \xrightarrow{\text{Amine}} 3\text{-Substituted quinazolinone}

$$

This method, however, primarily functionalizes position 3, necessitating post-synthetic modifications for 2-substitution.

Aldehyde–Anthranilamide Condensation

An eco-friendly approach involves heating aldehydes with anthranilamide under aerobic conditions without catalysts. For instance, benzaldehyde and anthranilamide yield 2-phenyl-4(3H)-quinazolinone via imine formation and oxidative cyclization:

$$

\text{Anthranilamide} + \text{RCHO} \xrightarrow{\Delta, \text{air}} 2\text{-R-4(3H)-quinazolinone}

$$

While scalable, this method produces 2-aryl derivatives rather than 2-anilino compounds, requiring alternative strategies for the target molecule.

Strategies for 2-(3,5-Dimethylanilino) Substitution

Halogenation and Nucleophilic Aromatic Substitution

A two-step protocol involves bromination at position 2 followed by displacement with 3,5-dimethylaniline.

Bromination of 4(3H)-Quinazolinone

Quinazolinones undergo electrophilic bromination at position 2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

$$

\text{4(3H)-Quinazolinone} \xrightarrow{\text{NBS, DMF}} 2\text{-Bromo-4(3H)-quinazolinone}

$$

Yields typically exceed 70%, with regioselectivity confirmed by $$^1$$H NMR.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 2-bromoquinazolinone with 3,5-dimethylaniline introduces the anilino group. Using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$3$$ in toluene at 110°C achieves 60–75% yields:

$$

2\text{-Br-4(3H)-quinazolinone} + \text{3,5-dimethylaniline} \xrightarrow{\text{Pd(OAc)}2} \text{Target compound}

$$

This method’s efficiency depends on the electron-rich nature of the aniline and steric effects from the dimethyl groups.

Direct Cyclocondensation with Functionalized Reagents

Modified Niementowski Reaction

The Niementowski reaction, which condenses anthranilic acid with urea derivatives, can be adapted using N-(3,5-dimethylphenyl)urea. Heating at 180°C in ethylene glycol affords the target compound in one pot, albeit with moderate yields (40–50%) due to competing decomposition:

$$

\text{Anthranilic acid} + \text{N-(3,5-Dimethylphenyl)urea} \xrightarrow{\Delta} 2\text{-(3,5-Dimethylanilino)-4(3H)-quinazolinone}

$$

Gould–Jacobs Cyclization

Cyclizing ethyl N-(3,5-dimethylphenyl)anthraniloylformimidate under basic conditions forms the quinazolinone ring. This method, though less common, avoids halogenation steps and achieves 55–65% yields:

$$

\text{Ethyl anthraniloylformimidate} \xrightarrow{\text{NaOH}} \text{Target compound}

$$

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Halogenation–Amination | 2-Bromoquinazolinone | Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, 110°C | 60–75% | High regioselectivity; scalable |

| Niementowski Reaction | Anthranilic acid, urea | 180°C, ethylene glycol | 40–50% | One-pot synthesis; no metal catalysts |

| Gould–Jacobs Cyclization | Ethyl anthraniloylformimidate | NaOH, reflux | 55–65% | Avoids halogen intermediates |

Mechanistic Insights

Halogenation–Amination Pathway

Bromination proceeds via electrophilic aromatic substitution, with NBS generating Br$$^+$$ intermediates. Subsequent Pd-catalyzed amination follows a oxidative addition–transmetallation–reductive elimination sequence, where the palladium center facilitates C–N bond formation.

Challenges and Optimization

- Steric Hindrance : The 3,5-dimethyl groups on aniline impede coupling efficiency in Buchwald–Hartwig reactions. Using bulkier ligands (e.g., DavePhos) improves yields by mitigating steric effects.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Ethylene glycol’s high boiling point favors the Niementowski reaction.

- Oxidative Conditions : Aerobic methods (e.g., aldehyde–anthranilamide condensation) require precise temperature control to prevent overoxidation.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylanilino)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylanilino)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Quinazolinone derivatives are modified at various positions (C2, C3, or C6/C7) to optimize bioactivity. Below is a comparative analysis of key analogues:

Table 1: Comparative Overview of Quinazolinone Derivatives

Pharmacological Performance

- Antioxidant Activity: Phenolic derivatives (e.g., 5h, 5j) exhibit 2–3× higher radical scavenging than ascorbic acid, attributed to electron-donating hydroxyl groups .

- Anticancer Activity: Pyridyl-phenoxy derivatives show IC₅₀ values of 8–12 µM against A549 and HepG2 cells, comparable to doxorubicin .

- Antifungal Activity : UR-9825 demonstrates MIC₉₀ values of 0.1–1 µg/mL against Candida spp., surpassing fluconazole but requiring optimized pharmacokinetics for in vivo efficacy .

Structural-Activity Relationship (SAR) :

Advantages and Limitations

- This compound: Predicted broad activity but lacks explicit in vivo data in the reviewed literature.

- Triazole Derivatives : High synthetic efficiency and dual bioactivity (antimicrobial + anticancer) but require toxicity profiling .

- UR-9825 : Potent antifungal agent but short half-life in mice limits utility in certain models .

Biological Activity

2-(3,5-Dimethylanilino)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be described as follows:

- Core Structure : Quinazolinone ring

- Substituents : 3,5-dimethyl group on the aniline moiety

Biological Activity Overview

The biological activities of quinazolinones, including this compound, have been extensively studied. The following sections summarize key findings related to its antibacterial and antifungal activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazolinones possess significant antibacterial properties. Notably, this compound has shown effectiveness against various bacterial strains.

Case Studies

- Study on Methicillin-Resistant Staphylococcus aureus (MRSA)

- In Vitro Toxicity and Efficacy

Antifungal Activity

The antifungal potential of this compound has also been investigated.

Key Findings

- Antifungal Effects Against Fungal Strains

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific bacterial proteins.

- Penicillin-Binding Proteins (PBPs)

Comparative Analysis

The following table summarizes the biological activities of selected quinazolinone derivatives compared to this compound:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| This compound | 16 (S. aureus) | 32 (A. niger) |

| Compound A | 8 (MRSA) | 16 (C. albicans) |

| Compound B | 32 (S. aureus) | 64 (A. niger) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.